molecular formula C8H10ClN3O3 B6602510 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride CAS No. 2044902-05-6

2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride

Cat. No.: B6602510
CAS No.: 2044902-05-6
M. Wt: 231.63 g/mol
InChI Key: LYOGNYJJIDFWNI-UHFFFAOYSA-N
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Description

2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride is a chemical compound that features a pyrimidine ring substituted with a formyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrimidine ring is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Methylation: The methylamino group can be introduced by treating the formylated pyrimidine with methylamine under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: 2-[(5-carboxypyrimidin-2-yl)(methyl)amino]acetic acid.

    Reduction: 2-[(5-hydroxymethylpyrimidin-2-yl)(methyl)amino]acetic acid.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-formylpyrimidin-2-yl)(ethyl)amino]acetic acid hydrochloride
  • 2-[(5-formylpyrimidin-2-yl)(methyl)amino]propanoic acid hydrochloride
  • 2-[(5-formylpyrimidin-2-yl)(methyl)amino]butanoic acid hydrochloride

Uniqueness

2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group and the methylamino group on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3.ClH/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8;/h2-3,5H,4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGNYJJIDFWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=N1)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044902-05-6
Record name 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride
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